Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC18637589
Molecular Formula: C15H10F3N5O2
Molecular Weight: 349.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10F3N5O2 |
|---|---|
| Molecular Weight | 349.27 g/mol |
| IUPAC Name | ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C15H10F3N5O2/c1-2-25-14(24)10-8-21-23(13(10)15(16,17)18)11-4-3-9(7-19)22-12(11)5-6-20-22/h3-6,8H,2H2,1H3 |
| Standard InChI Key | LGXDFDDWDYUQTJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=C(N3C2=CC=N3)C#N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate belongs to the pyrazolo-pyridine hybrid family, characterized by a bicyclic pyrazolo[1,5-a]pyridine system fused to a pyrazole ring. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.27 g/mol |
| IUPAC Name | ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
| SMILES | O=C(C1=C(C(F)(F)F)N(C2=CC=C(C#N)N3C2=CC=N3)N=C1)OCC |
| CAS Registry Number | 2403574-08-1 |
| Purity | 95% (typical commercial grade) |
The trifluoromethyl (-CF) group at the pyrazole C5 position enhances lipophilicity and metabolic stability, while the cyano (-CN) substituent on the pyridine ring may facilitate hydrogen bonding with biological targets .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate likely involves a multi-step strategy:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds to construct the trifluoromethylated pyrazole core .
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Pyrazolo[1,5-a]pyridine Synthesis: Cyclization of aminopyrazole precursors with cyanide-containing reagents to form the fused bicyclic system.
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Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution or Mitsunobu reactions .
Pyrazole Core Construction
A representative pathway begins with the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate, yielding ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate . Subsequent N-alkylation with 4-chloro-7-cyanopyrazolo[1,5-a]pyridine introduces the pyridinyl moiety.
Cyclization and Functionalization
Microwave-assisted cyclization under basic conditions (e.g., KCO/DMF) promotes the formation of the pyrazolo[1,5-a]pyridine ring, while palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could install additional substituents .
Biological Activities and Mechanistic Insights
Protein Kinase Inhibition
While direct studies on this compound are absent, structurally related pyrazolo[1,5-a]pyrimidines exhibit potent inhibition of kinases such as EGFR, B-Raf, and CDK2 . The trifluoromethyl group may enhance binding to hydrophobic kinase pockets, as seen in analogs like vemurafenib (B-Raf inhibitor) .
Research Gaps and Future Directions
Unanswered Questions
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Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME) properties.
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Target Identification: The specific kinase or enzyme targets remain unvalidated.
Proposed Studies
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